molecular formula C20H23N3O2S B11577786 8-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

8-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

Cat. No.: B11577786
M. Wt: 369.5 g/mol
InChI Key: ZKPBWVADSYHLBU-UHFFFAOYSA-N
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Description

8-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a substituted imidazo[1,2-a]pyridine derivative characterized by a methyl group at the C-8 position and a 3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl substituent at the C-2 position. This compound belongs to a class of heterocyclic molecules with demonstrated pharmacological relevance, including antiulcer, anticancer, and enzyme inhibitory activities . The sulfonyl-piperidinyl moiety enhances solubility and modulates target interactions, while the imidazo[1,2-a]pyridine core contributes to diverse bioactivity through π-π stacking and hydrogen bonding .

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

8-methyl-2-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C20H23N3O2S/c1-15-6-4-11-23(13-15)26(24,25)18-9-3-8-17(12-18)19-14-22-10-5-7-16(2)20(22)21-19/h3,5,7-10,12,14-15H,4,6,11,13H2,1-2H3

InChI Key

ZKPBWVADSYHLBU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=C(C4=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method is the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds under neutral or weakly basic conditions at elevated temperatures . Another approach involves the use of solid support catalysts such as Al2O3 .

Industrial Production Methods

Industrial production of this compound may employ microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

8-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

  • Antiulcer Activity: The target compound and Sch 28080 share structural similarities, including a substituted phenyl group at C-8 and a sulfonyl/cyanomethyl group at C-3. Both inhibit H+/K+-ATPase, a proton pump critical in gastric acid secretion . However, the target compound’s 3-methylpiperidinyl-sulfonyl group may enhance solubility compared to Sch 28080’s cyanomethyl .
  • Cytotoxicity : IP-Se-06, a selenylated derivative, demonstrates that selenium incorporation significantly enhances redox-modulating activity, contrasting with the target compound’s sulfonyl group, which may favor enzyme inhibition over redox effects .
  • Cholinesterase Inhibition : Compound 2h (R4-Me) highlights the importance of methyl positioning; the target compound’s C-8 methyl may sterically hinder AChE binding compared to 2h’s R4 substituent .

Pharmacokinetic and Physicochemical Properties

Table 2: Solubility and Molecular Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility Key Functional Groups
Target Compound ~377.45* Moderate (~2.5) Improved via sulfonyl-piperidine Sulfonyl, piperidinyl
8-Me-2-(3-NO2-Ph)imidazo[1,2-a]pyridine 253.26 High (~3.1) Low (nitro group) Nitro, methyl
8-Me-2-[3-(CF3)Ph]imidazo[1,2-a]pyridine 276.26 High (~3.4) Low (CF3 hydrophobicity) Trifluoromethyl
Sch 28080 (27) 307.35 Moderate (~2.8) Moderate Cyanomethyl, benzyloxy

Notes:

  • The target compound’s sulfonyl-piperidinyl group likely improves aqueous solubility compared to nitro- or trifluoromethyl-substituted analogues, as seen in , where sulfonylmethyl derivatives were synthesized to enhance pharmacokinetics .
  • Sch 28080’s cyanomethyl group contributes to metabolic instability, whereas the target compound’s sulfonamide linkage may reduce cytochrome P450-mediated degradation .

Biological Activity

The compound (5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of thiazole derivatives typically involves condensation reactions between various aldehydes and thiazole precursors. For this specific compound, the reaction pathway may include the use of substituted phenols and aniline derivatives to achieve the desired structure, which is characterized by a thiazole ring and multiple aromatic substituents.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one exhibit significant antimicrobial properties. For instance, derivatives with thiazole rings have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.21 µM to 1.0 µM .

CompoundMIC (µM)Target Organism
3g0.21Pseudomonas aeruginosa
3g0.21Escherichia coli

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The MTT assay results indicate that certain thiazole derivatives can induce cell death in melanoma and breast cancer cells at low concentrations, suggesting their potential as anticancer agents .

The proposed mechanism of action for the biological activity of thiazole derivatives involves interaction with bacterial enzymes such as DNA gyrase and MurD. These interactions lead to inhibition of bacterial DNA replication and cell wall synthesis, respectively. Molecular docking studies have shown that these compounds can form stable complexes with target enzymes through hydrogen bonding and hydrophobic interactions .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated various thiazole derivatives, including the target compound, against clinical isolates of bacteria. The results confirmed significant antibacterial activity and highlighted the structure-activity relationship that enhances efficacy against resistant strains .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of thiazole derivatives on human melanoma cells. The study revealed that certain compounds could selectively induce apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .

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